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This technical guide provides a comprehensive overview of the theoretical studies conducted
on cerium-indium (Ce-In) systems. The focus is on the application of first-principles
computational methods to elucidate the electronic, magnetic, and thermodynamic properties of
these alloys, with a particular emphasis on the heavy-fermion compound Celns. This document
summarizes key quantitative data, details the underlying theoretical methodologies, and
visualizes fundamental concepts and workflows to facilitate a deeper understanding of the
complex physics governing the Ce-In system.

Introduction to Cerium-Indium Systems

Cerium, a lanthanide element, is renowned for the complex behavior of its 4f electrons, which
can exhibit both localized and itinerant characteristics. This duality gives rise to fascinating
physical phenomena, including heavy-fermion behavior, quantum criticality, and unconventional
superconductivity. When alloyed with indium, cerium forms several intermetallic compounds,
most notably Celns. This compound crystallizes in the cubic AuCus structure and serves as a
prototypical system for studying magnetically mediated superconductivity.[1] At ambient
pressure, Celns orders antiferromagnetically at a Néel temperature (T») of 10.1 K.[2] The
application of pressure suppresses this magnetic order, leading to a quantum critical point
around 26.5 kbar, near which superconductivity emerges.[1]

Theoretical studies are crucial for unraveling the intricate interplay between structure,
magnetism, and electronic correlations in these materials. First-principles calculations, based
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on Density Functional Theory (DFT), have become indispensable tools for investigating the
ground-state properties and pressure-induced phase transitions in Ce-In compounds.

Crystal Structure and Phase Diagram

The Ce-In system is characterized by several intermetallic compounds. The most extensively
studied from a theoretical standpoint is Celns.

Crystal Structure of Celns

Celns adopts the cubic AuCus-type crystal structure, belonging to the space group Pm-3m. In
this structure, the cerium atoms are located at the corners of the cube, while the indium atoms
occupy the face centers.[2] This simple cubic structure makes Celns an ideal candidate for
theoretical modeling and for studying phenomena in a system with high crystallographic
symmetry.[1]

Caption: Crystal structure of Celns (AuCus prototype).

Phase Equilibria

Experimental studies have established the phase diagram for the Ce-In system, revealing the
existence of several intermetallic compounds, including Cesln, Celn, Celnz, and Celns.[3] While
comprehensive first-principles calculations of the entire phase diagram are not widely available,
thermodynamic modeling based on experimental data provides valuable insights into the
stability and formation of these phases.[4]

Theoretical Methodologies

The theoretical investigation of Ce-In systems necessitates methods that can accurately treat
the strongly correlated 4f electrons of cerium.

First-Principles Calculations (DFT)

Density Functional Theory (DFT) is the most common framework for first-principles calculations
of materials. For the Ce-In system, the full-potential augmented plane-wave plus local orbital
(APW+lo) method is frequently employed.[2][5] The choice of the exchange-correlation
functional is critical. While the Generalized Gradient Approximation (GGA), particularly the
Perdew-Burke-Ernzerhof (PBE) formulation, is standard, other functionals like the Wu-Cohen
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(WC-GGA) have been used to achieve better agreement with experimental data for properties
like critical pressure and bulk modulus.[5]

Handling Strong Correlations (DFT+U and DFT+DMFT)

Standard DFT functionals often fail to capture the strong on-site Coulomb repulsion of the
localized 4f electrons. To address this, two primary approaches are used:

e DFT+U: This method introduces a Hubbard U term to the Hamiltonian to account for the
strong intra-atomic interactions. For Celns, a typical effective U value (U_eff = U - J) applied
to the Ce 4f states is around 5.5 eV (U=6.2 eV, J=0.7 eV).[6] This approach improves the
description of electron localization and is essential for accurate calculations of properties like
electric field gradients.[2][6]

o DFT+DMFT: A more sophisticated approach is the combination of DFT with Dynamical
Mean-Field Theory (DMFT). This non-perturbative method can treat the quantum fluctuations
between different electronic configurations, providing a more accurate picture of the
electronic structure, especially the quasiparticle bands and spectral functions of heavy-
fermion systems like Celns.[7][8]
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Caption: Generalized workflow for first-principles calculations.

Quantitative Data from Theoretical Studies

Theoretical studies have yielded significant quantitative data on the properties of Ce-In

systems. The following tables summarize key findings for Celns and the liquid Ce-In alloys.
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Calculated PropertiesofCelns

Property Value Method Reference
Lattice Parameter (a) 4.69 A (fixed to exp.) DFT+U (APW+lo) [2]
Hubbard U_eff (Ce 4f) 5.5eV GGA+U [6]

Magnetic Moment of
] ~0.5 uB DFT [1]
Ce (ambient pressure)

Critical Pressure (P_c)
for moment ~9 GPa WC-GGA [5]

suppression

Electric Field Gradient

, ~4.5 x 102 V/m?2 LDA+U 2]
(V_zz at In site)
Density of States at ~18 states/eV/f.u.
LDA+U [2]
E_F (DOS(E_F)) (AFM)

Thermodynamic Properties of Liquid Ce-In Alloys

The thermodynamic properties of liquid Ce-In alloys at 1500 K have been investigated using
isoperibol calorimetry and modeled using the ideal associated solutions model.[4]
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Property Value Composition Method Reference

Minimum Mixing
-43.8+0.2

Enthalpy Xx_In=0.57 Calorimetry [4]
_ kJ/mol
(AH_mix)
Partial Enthalpy
o -120.1+3.2 ]
of In at infinite x_In-0 Calorimetry [4]
o kJ/mol
dilution
Partial Enthalpy
o -153.5+45 ]
of Ce at infinite x Ce -0 Calorimetry [4]
o kJ/mol
dilution
Formation
-60.7 £ 0.8
Enthalpy of Celns - [4]
kJ/mol (exp.)
Celns (A_f H)

Electronic and Magnetic Properties
Electronic Structure

First-principles calculations reveal that the electronic states near the Fermi level (E_F) in Celns
are a complex mixture of Ce 4f, Ce 5d, and In 5p states. The strong correlations of the 4f
electrons lead to the formation of a narrow quasiparticle band near E_F, which is characteristic
of heavy-fermion systems.[7] Applying the DFT+U method shifts the occupied 4f density of
states down and the unoccupied states up, away from the Fermi level, indicating a greater
degree of electron localization compared to standard DFT.[2]

Effect of Pressure on Magnetism

One of the most significant findings from theoretical studies is the explanation for the pressure-
induced suppression of antiferromagnetism in Celns. Calculations show an almost linear
decrease in the spin magnetic moment of cerium as pressure increases.[5] This suppression is
attributed to the delocalization of the Ce 4f electrons. Under pressure, the Ce 4f states move
away from the Fermi level and hybridize more strongly with the conduction band, causing a
transition from a localized magnetic state to an itinerant, non-magnetic state.[5] This crossover
is central to the emergence of quantum critical behavior and superconductivity.
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Caption: Pressure effects on Celns properties.

Conclusion
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Theoretical studies, primarily based on Density Functional Theory and its extensions (DFT+U,
DFT+DMFT), have provided profound insights into the physics of cerium-indium systems. For
the key compound Celns, these computational methods have successfully elucidated the
nature of its electronic structure, the critical role of 4f electron correlations, and the mechanism
behind the pressure-induced suppression of magnetism that gives way to unconventional
superconductivity. While the focus has been on Celns, thermodynamic modeling complements
these studies by providing data on the stability of various intermetallics across the Ce-In phase
diagram. Future theoretical work, potentially involving large-scale simulations, could further
map out the complete theoretical phase diagram and explore the dynamics of quantum critical
fluctuations in this fascinating class of materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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